molecular formula C20H38NO- B560363 Oleoyl-Ethylamid CAS No. 85075-82-7

Oleoyl-Ethylamid

Katalognummer: B560363
CAS-Nummer: 85075-82-7
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: JZJYYCFYGXPUMF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pain Management

Research has demonstrated that Oleoyl Ethyl Amide exhibits analgesic properties. In various animal models, including Sprague-Dawley rats, OEtA administration led to significant changes in pain response metrics. For instance, chronic treatment with OEtA resulted in increased micturition intervals and bladder capacity, indicating its potential utility in managing neuropathic pain conditions .

Table 1: Effects of Oleoyl Ethyl Amide on Pain Metrics in Animal Studies

Study ReferenceDosage (mg/kg)Micturition Intervals (MI)Bladder Capacity (BC)Pain Response
0.3IncreasedIncreasedReduced
0.3IncreasedIncreasedReduced

Anxiolytic Properties

In addition to its analgesic effects, Oleoyl Ethyl Amide has been explored for its anxiolytic potential. By elevating AEA levels through FAAH inhibition, OEtA may enhance mood regulation and reduce anxiety symptoms without the psychoactive side effects associated with direct cannabinoid receptor activation .

Urodynamic Applications

Oleoyl Ethyl Amide has shown promise in modifying urodynamic parameters, which could be beneficial for treating bladder overactivity. In studies involving female rats, OEtA treatment altered sensory nerve pathways and improved bladder control metrics significantly compared to control groups .

Table 2: Urodynamic Effects of Oleoyl Ethyl Amide Treatment

Study ReferenceTreatment DurationMicturition Intervals (MI)Bladder Capacity (BC)
14 daysIncreasedIncreased
14 daysIncreasedIncreased

Synthesis and Biochemical Properties

Oleoyl Ethyl Amide can be synthesized through chemical amidation processes using oleic acid as an acyl donor. Its solubility in ethanol and dimethyl sulfoxide allows for versatile application in laboratory settings.

Biochemical Interactions

The compound interacts with various cellular pathways beyond FAAH inhibition, including modulation of peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in lipid metabolism and energy homeostasis. This interaction suggests additional metabolic applications for Oleoyl Ethyl Amide.

Wirkmechanismus

Target of Action

Oleoyl Ethyl Amide, also known as N-ethyloctadec-9-enimidate, is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . PPAR-α is a key regulator of lipid metabolism and inflammation . Additionally, Oleoyl Ethyl Amide has been demonstrated to bind to the novel cannabinoid receptor GPR119 .

Mode of Action

Oleoyl Ethyl Amide acts independently of the cannabinoid pathway, regulating PPAR-α activity to stimulate lipolysis . Lipolysis is the breakdown of lipids and involves the hydrolysis of triglycerides into glycerol and free fatty acids . Furthermore, it has been suggested that Oleoyl Ethyl Amide could be the endogenous ligand for the GPR119 receptor .

Biochemical Pathways

Oleoyl Ethyl Amide is produced by the small intestine following feeding in two steps . First, an N-acyl transferase (NAT) activity joins the free amino terminus of phosphatidylethanolamine (PE) to the oleoyl group derived from sn-1-oleoyl-phosphatidylcholine . This produces an N-acylphosphatidylethanolamine, which is then split (hydrolyzed) by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) into phosphatidic acid and Oleoyl Ethyl Amide . The biosynthesis of Oleoyl Ethyl Amide and other bioactive lipid amides is modulated by bile acids .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso , which suggests that it may have good bioavailability

Result of Action

Oleoyl Ethyl Amide has been shown to regulate feeding and body weight in vertebrates ranging from mice to pythons . It has also been hypothesized to play a key role in the inhibition of food-seeking behavior . Moreover, it has been reported to lengthen the lifespan of the roundworm Caenorhabditis elegans through interactions with lysosomal molecules .

Action Environment

The action of Oleoyl Ethyl Amide can be influenced by various environmental factors. For instance, its production is modulated by bile acids , which are affected by diet and gut microbiota. Moreover, its solubility in ethanol and DMSO suggests that its action, efficacy, and stability could be influenced by the presence of these solvents in the environment

Biochemische Analyse

Biochemical Properties

Oleoyl Ethyl Amide interacts with FAAH, an enzyme that breaks down endocannabinoids . It has potent FAAH inhibitory activity but does not bind to CB1 or CB2 receptors . This interaction with FAAH leads to the potentiation of the intrinsic biological activity of arachidonoyl ethanolamide .

Cellular Effects

Oleoyl Ethyl Amide has been found to exhibit biological activity in various types of cells. It has been shown to suppress TGF-β1 induced hepatic stellate cells (HSCs) activation in vitro via PPAR-α . It also modulates endogenous anandamide, oleoylethanolamide, and 2-arachidonoylglycerol levels in the brain .

Molecular Mechanism

The mechanism of action of Oleoyl Ethyl Amide involves its interaction with FAAH. It inhibits FAAH activity, leading to increased concentrations of anandamide . This results in the potentiation of the biological activity of arachidonoyl ethanolamide .

Temporal Effects in Laboratory Settings

In laboratory settings, Oleoyl Ethyl Amide has been synthesized by chemical amidation with native oil used as an acyl donor in the presence of sodium methoxide . The product was found to be stable for over 2 years .

Dosage Effects in Animal Models

In animal models, Oleoyl Ethyl Amide has been shown to attenuate liver fibrosis when administered at a dosage of 5 mg/kg/day . It has also been found to reduce body mass index in obese people by about 7-8% .

Metabolic Pathways

The metabolic pathway of Oleoyl Ethyl Amide involves the synthesis of oleoylglycine and then conversion to oleamide by peptidylglycine α−amidating monooxygenase (PAM). The breakdown of oleamide is by FAAH .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Oleoylethylamid kann durch die Reaktion von Ölsäure mit Ethylamin synthetisiert werden. Das Verfahren beinhaltet typischerweise die Aktivierung von Ölsäure unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion verläuft unter milden Bedingungen, normalerweise bei Raumtemperatur, um die Amidbindung zu bilden.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Herstellung von Oleoylethylamid kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Verfahren wäre für die großtechnische Produktion optimiert, wobei der Schwerpunkt auf der effizienten Verwendung von Reagenzien und der Minimierung von Abfall liegt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oleoylethylamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann zu entsprechenden Oxiden oder hydroxylierten Derivaten oxidiert werden.

    Reduktion: Reduktionsreaktionen können es in gesättigte Amide umwandeln.

    Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethylgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) unter sauren oder basischen Bedingungen.

    Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

    Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base wie Natriumhydrid (NaH).

Hauptprodukte:

    Oxidation: Hydroxylierte oder epoxidierte Derivate.

    Reduktion: Gesättigte Amide.

    Substitution: Verschiedene substituierte Amide, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

    Oleoylethanolamide (OEA): An endogenous fatty acid ethanolamide with similar FAAH inhibitory activity.

    Palmitoylethanolamide (PEA): Another endogenous fatty acid amide with anti-inflammatory and analgesic properties.

    Stearoylethanolamide (SEA): A saturated fatty acid ethanolamide with potential neuroprotective effects.

Uniqueness: Oleoyl Ethyl Amide is unique due to its selective inhibition of FAAH without binding to cannabinoid receptors, making it a promising candidate for therapeutic applications without the psychoactive effects associated with direct cannabinoid receptor agonists .

Biologische Aktivität

Oleoyl Ethyl Amide (OEtA), a compound with the CAS number 85075-82-7, has garnered attention due to its significant biological activities, particularly as a potent inhibitor of fatty acid amide hydrolase (FAAH). This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Oleoyl Ethyl Amide acts primarily as a FAAH inhibitor . FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, OEtA increases the levels of endogenous fatty acid amides, potentially enhancing their physiological effects.

  • IC50 Value : OEtA exhibits an IC50 value of 5.25 nM in rat brain homogenates, indicating its high potency as a FAAH inhibitor .

Analgesic and Anxiolytic Activity

Research indicates that OEtA may possess analgesic and anxiolytic properties. The elevation of endogenous cannabinoids through FAAH inhibition can lead to pain relief and reduced anxiety levels.

  • Case Study : In a study involving Sprague-Dawley rats, subcutaneous injections of OEtA (0.3 mg/kg) for two weeks resulted in significant changes in urodynamic parameters, suggesting its potential impact on bladder function and overactivity .

Impact on Bladder Function

OEtA has been shown to affect bladder dynamics significantly:

  • Increased Micturition Intervals (MI) : The treatment led to extended intervals between urination.
  • Enhanced Bladder Capacity (BC) : Rats exhibited increased bladder capacity.
  • Altered Pressure Parameters : Changes were noted in threshold pressure and flow pressure, indicating a reduction in bladder overactivity .

In Vitro Studies

In vitro studies have confirmed that OEtA selectively inhibits FAAH without affecting other related enzymes such as acidic PEAase or binding to cannabinoid receptors CB1 or CB2. This specificity suggests that OEtA may have fewer side effects compared to broader-spectrum FAAH inhibitors.

Comparative Analysis of FAAH Inhibitors

CompoundIC50 (nM)FAAH SelectivityAnalgesic ActivityAnxiolytic Activity
Oleoyl Ethyl Amide5.25HighYesYes
Other FAAH InhibitorsVariesVariesYes/NoYes/No

Eigenschaften

IUPAC Name

N-ethyloctadec-9-enimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJYYCFYGXPUMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=NCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38NO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703034
Record name (1Z)-N-Ethyloctadec-9-enimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85075-82-7
Record name (1Z)-N-Ethyloctadec-9-enimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Oleoyl Ethyl Amide interact with its target and what are the downstream effects?

A1: Oleoyl Ethyl Amide (OEtA) acts as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [, ]. FAAH is responsible for degrading fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, OEtA prevents the breakdown of anandamide, leading to an increase in its levels []. This increase in anandamide can then exert various effects by activating cannabinoid receptors, particularly CB1 receptors, which are involved in modulating a range of physiological processes, including pain, appetite, and bladder function [].

Q2: What is the role of Oleoyl Ethyl Amide in bladder function according to the research?

A2: Research suggests that OEtA, through its inhibition of FAAH and subsequent increase in anandamide levels, shows promise in counteracting bladder overactivity []. In a study using female rats, chronic treatment with OEtA was found to increase bladder storage capacity and reduce detrusor overactivity []. This suggests that OEtA could potentially be explored as a therapeutic option for managing bladder dysfunction.

Q3: Can Oleoyl Ethyl Amide be unintentionally generated during common laboratory procedures?

A3: Interestingly, research has shown that OEtA can be unintentionally produced during thermal degradation processes commonly used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) []. The study found that heating oleic acid, a common fatty acid, at elevated temperatures (250°C) led to the formation of OEtA []. This finding highlights a potential source of error in metabolomics studies utilizing GC/MS and emphasizes the importance of careful temperature control during sample preparation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.